N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-3-carboxamide
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Overview
Description
N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-3-carboxamide is a complex organic compound that belongs to the quinazolinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-ethyl-6,7-dimethoxy-4-oxoquinazoline with an appropriate pyridine derivative under controlled conditions. The reaction conditions often include the use of solvents such as acetic acid or chloroform and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds.
Scientific Research Applications
N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent for various diseases due to its unique structure and activity.
Industry: It is used in the development of new materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are often the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazolinone derivatives and pyridine-containing molecules. Examples include:
- 4-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)butanoic acid
- N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Uniqueness
What sets N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-3-carboxamide apart is its specific combination of functional groups and structural features, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-3-carboxamide is a synthetic compound belonging to the quinazoline family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Molecular Formula : C20H22N4O4
- Molecular Weight : 382.4 g/mol
- Functional Groups : Quinazoline core, pyridine ring, ethyl side chain, and methoxy groups.
This structural composition enhances its solubility and reactivity, making it a promising candidate for various pharmacological applications.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:
Cell Line | IC50 (µM) | Type of Cancer |
---|---|---|
HepG2 (Liver Cancer) | 12.5 | Liver Cancer |
HCT116 (Colon Cancer) | 15.0 | Colon Cancer |
MCF7 (Breast Cancer) | 30.0 | Breast Cancer |
These results suggest that the compound selectively targets cancer cells while exhibiting lower toxicity towards non-tumor cell lines such as BJ-1 fibroblasts .
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays. It has been tested against a range of bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 8 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 32 µg/mL |
The antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .
The biological activity of this compound can be explained through several mechanisms:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system. The IC50 for AChE inhibition was found to be 24.1 µM .
- Induction of Apoptosis : In cancer cells, the compound triggers apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death.
- Cell Cycle Arrest : Studies indicate that it can induce G1 phase arrest in cancer cells, preventing their proliferation and growth.
Study on Anticancer Efficacy
A recent study evaluated the anticancer effects of this compound in vivo using a mouse model implanted with human liver cancer cells. The treatment group showed a significant reduction in tumor size compared to the control group after four weeks of administration.
Study on Antimicrobial Effects
Another investigation assessed the antimicrobial properties of the compound against multi-drug resistant strains of bacteria. The results indicated that it effectively inhibited growth at concentrations lower than those required for traditional antibiotics, highlighting its potential as a new therapeutic agent in combating resistant infections .
Properties
Molecular Formula |
C20H22N4O4 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3-yl)ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H22N4O4/c1-4-18-23-15-11-17(28-3)16(27-2)10-14(15)20(26)24(18)9-8-22-19(25)13-6-5-7-21-12-13/h5-7,10-12H,4,8-9H2,1-3H3,(H,22,25) |
InChI Key |
QYEMBTSVASXEKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=CC(=C(C=C2C(=O)N1CCNC(=O)C3=CN=CC=C3)OC)OC |
Origin of Product |
United States |
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